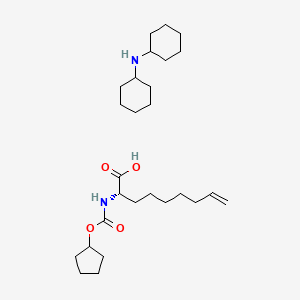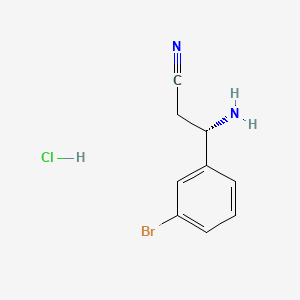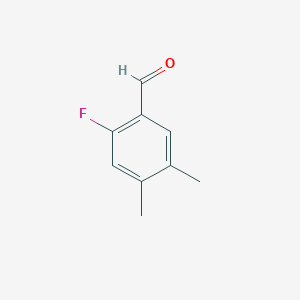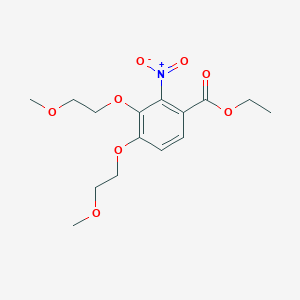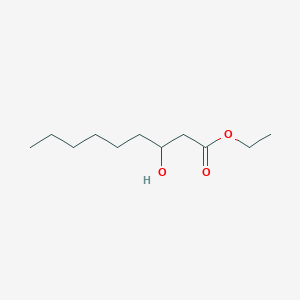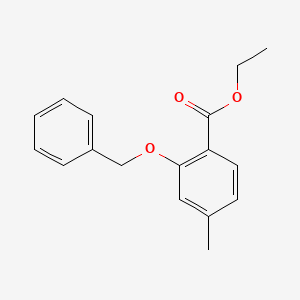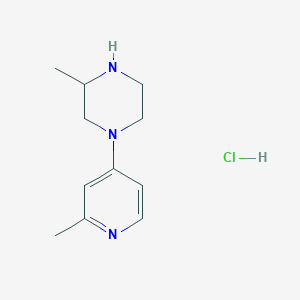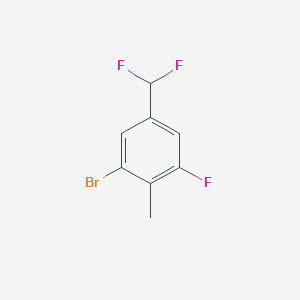
1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene is an organic compound with the molecular formula C8H7BrF2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, difluoromethyl, fluorine, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene typically involves the bromination of a precursor compound. One common method is the bromination of 5-(difluoromethyl)-3-fluoro-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 5-(difluoromethyl)-3-fluoro-2-methylphenol or 5-(difluoromethyl)-3-fluoro-2-methylaniline.
Oxidation: Formation of 5-(difluoromethyl)-3-fluoro-2-methylbenzoic acid.
Reduction: Formation of this compound.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The difluoromethyl and fluorine groups can influence the compound’s reactivity and stability through inductive and resonance effects. In biological systems, the compound’s interactions with molecular targets such as enzymes or receptors can be studied to understand its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-5-(difluoromethyl)-2,4-difluorobenzene
- 1-Bromo-5-fluoropentane
- 1-Bromo-3,5-difluorobenzene
Comparison: 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene is unique due to the presence of both difluoromethyl and fluorine groups, which can significantly influence its chemical reactivity and physical properties
Eigenschaften
Molekularformel |
C8H6BrF3 |
|---|---|
Molekulargewicht |
239.03 g/mol |
IUPAC-Name |
1-bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene |
InChI |
InChI=1S/C8H6BrF3/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,8H,1H3 |
InChI-Schlüssel |
NMACTVPLPJWUSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1Br)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B14025651.png)
![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025652.png)
![2-Chloro-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B14025659.png)
![2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14025660.png)

![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]acetamide](/img/structure/B14025681.png)
